2-Amino-5-(naphthalen-1-yl)nicotinic acid
Description
Overview of Nicotinic Acid Derivatives in Chemical Research
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridine (B92270) derivative with a carboxylic acid group at the 3-position. mdpi.com Beyond its well-established biological role in metabolism, its core structure serves as a versatile platform for the synthesis of a multitude of derivatives. mdpi.commdpi.com These derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities. mdpi.com
Researchers have extensively modified the nicotinic acid scaffold to develop novel therapeutic agents. mdpi.com These modifications have led to compounds with applications as:
Anticancer agents: Certain nicotinic acid derivatives have shown significant potential in cancer therapy. mdpi.comsmolecule.com
Antimicrobial agents: The scaffold is integral to the development of new compounds targeting bacteria and fungi. mdpi.commdpi.com
Anti-inflammatory and Analgesic agents: Derivatives have been synthesized that exhibit potent anti-inflammatory and pain-relieving properties. mdpi.com
Antihyperlipidemic agents: Following the lipid-lowering effects of nicotinic acid itself, novel derivatives are being explored to manage cholesterol and triglyceride levels. researchgate.net
Antidiabetic agents: Recent studies have investigated nicotinic acid derivatives as inhibitors of enzymes like α-amylase and α-glucosidase for the treatment of type 2 diabetes. mdpi.com
The development of these derivatives often involves synthetic strategies that modify the pyridine ring or the carboxylic acid group to enhance potency, selectivity, and pharmacokinetic properties. mdpi.com The broad spectrum of biological activity makes the nicotinic acid core a privileged structure in drug discovery. mdpi.commdpi.com
Table 1: Reported Biological Activities of Various Nicotinic Acid Derivatives
| Derivative Class | Biological Activity | Reference Compound Example |
|---|---|---|
| Aryl-substituted Nicotinic Acids | Analgesic, Anti-inflammatory | 2-Aryl nicotinic acid |
| Nicotinic Acid Hydrazides | Antimicrobial, Anticancer | Nicotinic acid hydrazide |
| Pyrazole-substituted Nicotinic Acids | Antihyperlipidemic | 3,5-diphenylpyrazol-1-yl derivative |
| Thiophene-containing Nicotinamides | Fungicidal | N-(thiophen-2-yl) nicotinamide |
Significance of Naphthalene-Containing Heterocycles in Medicinal and Materials Chemistry
The naphthalene (B1677914) ring system, a bicyclic aromatic hydrocarbon, is another crucial building block in the design of functional molecules. nih.gov When fused or linked to heterocyclic systems, it forms a class of compounds with significant applications in both medicine and materials science. nih.govnih.gov The large, planar, and π-deficient structure of moieties like naphthalimide allows for effective interaction with biological macromolecules such as DNA and various enzymes. nih.gov
In medicinal chemistry , naphthalene-containing heterocycles are recognized for their diverse and potent biological activities. Numerous marketed drugs incorporate this scaffold, highlighting its importance. mdpi.com Research has demonstrated activities including:
Anticancer: Many naphthalene derivatives exhibit cytotoxicity against various cancer cell lines. nih.gov
Antimicrobial and Antiviral: The scaffold is present in numerous agents designed to combat microbial and viral infections. mdpi.comnih.gov
Anti-inflammatory: These compounds have shown promise in modulating inflammatory pathways. nih.gov
Anticonvulsant: Researchers have explored naphthalene-based structures for their potential in treating seizures. mdpi.com
In materials chemistry , the electronic and optical properties of the naphthalene nucleus are exploited. nih.gov These compounds are investigated for their potential in creating organic semiconductors, which are essential components in ambipolar field-effect transistors and other electronic devices. The ability to synthesize a variety of derivatives allows for the fine-tuning of these materials' properties.
Table 2: Applications of Naphthalene-Heterocycle Hybrids
| Application Area | Specific Use / Activity | Example Compound Class |
|---|---|---|
| Medicinal Chemistry | Antitumor, Anti-inflammatory, Antituberculosis | Naphthalene-nicotinonitrile hybrids mdpi.comnih.gov |
| Medicinal Chemistry | Antifungal | Naftifine, Terbinafine nih.gov |
| Medicinal Chemistry | Anticancer (Clinical Trials) | Naphthalimides nih.gov |
| Materials Science | Organic Field-Effect Transistors (OFETs) | Naphthalene derivatives with F16CuPc |
Rationale for Investigating 2-Amino-5-(naphthalen-1-yl)nicotinic Acid
While specific academic research on this compound is not extensively published, the rationale for its investigation can be inferred from the established principles of medicinal chemistry, particularly the concept of molecular hybridization. This strategy involves combining two or more pharmacophores (structural units with known biological activity) to create a new hybrid molecule with potentially enhanced or novel properties.
The investigation of this compound is logically driven by the potential to synergize the properties of its constituent parts:
The 2-Aminonicotinic Acid Scaffold: The 2-amino-pyridine moiety is a known pharmacophore. The presence of the amino group and the carboxylic acid provides multiple points for hydrogen bonding and other interactions with biological targets. Derivatives of 2-aminonicotinic acid have been explored for antimicrobial activity. nih.gov
The Naphthalene Moiety: As established, the naphthalene ring is a versatile scaffold known to impart a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.comnih.govnih.gov Its lipophilic nature can also influence the compound's ability to cross cell membranes.
By combining these two moieties, researchers would aim to explore new chemical space. The resulting hybrid could possess unique biological activity profiles not observed with either fragment alone. The naphthalene group at the 5-position of the nicotinic acid ring creates a specific spatial arrangement that could lead to high-affinity interactions with novel biological targets.
Scope and Objectives of Academic Research on the Compound
Given the rationale, a hypothetical research program focused on this compound would likely encompass the following scope and objectives:
Objective 1: Chemical Synthesis and Characterization:
To develop and optimize a robust synthetic route to produce this compound and a library of its simple derivatives (e.g., esters, amides).
To fully characterize the synthesized compounds using modern analytical techniques such as NMR, Mass Spectrometry, and X-ray crystallography.
Objective 2: Biological Screening and Evaluation:
To conduct broad-based in vitro screening of the parent compound and its derivatives against a panel of targets, guided by the known activities of its parent scaffolds.
Screening panels would likely include:
Cancer cell lines (e.g., breast, colon, lung) to assess cytotoxic potential.
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to determine antimicrobial efficacy.
Enzymatic assays relevant to inflammation (e.g., COX-1/COX-2) and diabetes (e.g., α-amylase).
Objective 3: Structure-Activity Relationship (SAR) Studies:
To systematically analyze the biological data from the derivative library to establish clear relationships between structural modifications and biological activity.
To identify the key structural features required for potency and selectivity, guiding the design of second-generation compounds.
Objective 4: Investigation of Material Properties:
To explore the photophysical and electronic properties of the compound, investigating its potential as an organic semiconductor or fluorescent probe, given the presence of the extended π-system of the naphthalene ring.
This structured approach would allow for a thorough investigation of this novel chemical entity, potentially uncovering new leads for drug discovery or materials science.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-naphthalen-1-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c17-15-14(16(19)20)8-11(9-18-15)13-7-3-5-10-4-1-2-6-12(10)13/h1-9H,(H2,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZYLELNJBWVGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(N=C3)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 5 Naphthalen 1 Yl Nicotinic Acid
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis of 2-Amino-5-(naphthalen-1-yl)nicotinic acid involves the strategic disconnection of the target molecule into simpler, commercially available, or easily synthesizable precursors. The three primary disconnections are:
C5-Naphthyl Bond: The most logical disconnection is the carbon-carbon bond between the pyridine (B92270) ring's C5 position and the naphthalene (B1677914) ring. This suggests a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. This approach would require a 5-halonicotinic acid derivative and 1-naphthaleneboronic acid (or a 5-boronic acid nicotinic acid derivative and 1-halonaphthalene).
C2-Amino Bond: Disconnecting the C-N bond at the C2 position points to the amination of a 2-halopyridine precursor. This is a common strategy in pyridine chemistry.
C3-Carboxyl Bond: The carboxylic acid group at the C3 position can be retrosynthetically derived from the oxidation of a less oxidized functional group, such as a methyl or formyl group, or through the hydrolysis of a nitrile (cyano) group.
Based on this analysis, the synthesis can be approached by building the pyridine ring first and then functionalizing it, or by constructing the fully substituted ring in a convergent manner.
Table 1: Key Precursors and Their Synthetic Roles
| Precursor | Role in Synthesis |
|---|---|
| 2-Amino-5-bromonicotinic acid | Pyridine building block for subsequent cross-coupling with a naphthalene derivative. |
| 1-Naphthaleneboronic acid | Source of the naphthalene moiety in a Suzuki-Miyaura cross-coupling reaction. |
| 5-Bromo-2-chloronicotinic acid | Precursor for sequential C-N coupling (amination) and C-C coupling (naphthalenylation). |
| 3-Cyano-5-halopyridine derivative | Intermediate where the cyano group can be hydrolyzed to a carboxylic acid. |
Conventional Solution-Phase Synthesis Approaches
Multi-Component Reactions for Pyridine Ring Formation
Multi-component reactions (MCRs) offer an efficient pathway to construct complex, poly-substituted pyridine rings in a single step, aligning with principles of atom economy and procedural simplicity. acsgcipr.orgtaylorfrancis.com While a direct one-pot synthesis of the title compound is complex, MCRs are instrumental in creating the core substituted nicotinic acid structure. rsc.org
A common strategy is the Hantzsch pyridine synthesis or its variations, which involves the condensation of a β-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source. taylorfrancis.com For the synthesis of nicotinic acid derivatives, related MCRs can involve the condensation of materials like malononitrile, aldehydes, and other reagents to form a functionalized pyridine ring. bohrium.com For instance, a multicomponent condensation can produce polysubstituted nicotinic acid precursors which can then be further modified. rsc.org These reactions are versatile, allowing for the introduction of various substituents onto the pyridine scaffold. acsgcipr.org
Functional Group Interconversions at the 2-Amino and 3-Carboxylic Acid Positions
Functional group interconversion (FGI) is a fundamental strategy where one functional group is converted into another. imperial.ac.ukslideshare.net This is particularly useful when a desired functional group is incompatible with earlier reaction conditions or when a suitable precursor is more readily available.
Introduction of the 2-Amino Group: The amino group is typically introduced via nucleophilic aromatic substitution (SNAr) on a 2-halopyridine precursor (e.g., 2-chloropyridine (B119429) derivative). Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a highly general method for forming the C-N bond between an aryl halide and an amine. acs.org
Formation of the 3-Carboxylic Acid: The carboxylic acid group is often formed late in the synthetic sequence to avoid its reactivity in preceding steps. Common methods include:
Oxidation: A methyl group at the C3 position (3-picoline derivative) can be oxidized to a carboxylic acid. Industrial methods for producing nicotinic acid often rely on the oxidation of alkylpyridines. nih.gov
Hydrolysis of a Nitrile: The C3 position can be occupied by a nitrile group (-CN), which is readily hydrolyzed to a carboxylic acid under acidic or basic conditions. The nitrile itself can be introduced via various methods, including Sandmeyer reaction or nucleophilic substitution. Oxidative ammonolysis of a methyl group to a nitrile is also an established industrial process. nih.gov
Carboxylation: Direct carboxylation using organometallic intermediates is also a viable, though often more complex, route.
Naphthalene Moiety Introduction Strategies (e.g., Cross-Coupling Reactions at the 5-Position)
The introduction of the naphthalene ring at the 5-position of the pyridine core is a critical step, most commonly achieved through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is the most prominent method. This reaction involves the coupling of an organoboron compound (like 1-naphthaleneboronic acid) with an aryl halide or triflate (such as a 5-bromo-2-aminonicotinic acid derivative) in the presence of a palladium catalyst and a base. researchgate.netgoogle.com This method is favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids. acs.org
An alternative, though less common, approach could be the Stille coupling (using an organotin reagent) or Negishi coupling (using an organozinc reagent). The choice of reaction depends on the availability of precursors and the compatibility of functional groups on the substrates. These reactions provide a powerful and regioselective means of forming the key C-C bond between the two aromatic systems. researchgate.net
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net This involves considerations such as the choice of solvents, minimizing energy requirements, and using catalytic reagents. researchgate.netskpharmteco.com
In the context of synthesizing this compound, green principles can be applied by:
Favoring catalytic reactions (e.g., Pd-catalyzed cross-couplings) over stoichiometric reagents.
Utilizing MCRs to reduce the number of synthetic steps and minimize waste. nih.gov
Choosing greener solvents that are less toxic and more environmentally benign. skpharmteco.com
Employing energy-efficient synthetic methods, such as microwave-assisted synthesis.
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a key technology in green chemistry. mdpi.com The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and improve product purity by ensuring uniform and controlled heating. mdpi.comnih.gov
Many of the key steps in the synthesis of the title compound can be accelerated using microwave technology.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Key Reactions
| Reaction Type | Conventional Method | Microwave-Assisted Method | Potential Advantages of Microwave |
|---|---|---|---|
| Pyridine Ring Formation (MCR) | Often requires prolonged heating (several hours) in high-boiling solvents. acsgcipr.org | Reaction times can be reduced to minutes at controlled temperatures. mdpi.com | Faster reaction rates, higher yields, and cleaner reaction profiles. nih.gov |
| Suzuki-Miyaura Coupling | Typically heated for hours under an inert atmosphere. | Can be completed in 5-30 minutes, often with lower catalyst loading. | Significant reduction in energy consumption and reaction time. |
| Buchwald-Hartwig Amination | Requires heating for an extended period (hours to days). | Reactions are often complete within minutes. | Increased efficiency and throughput. |
| Nitrile Hydrolysis | Can require harsh conditions and long reaction times with strong acids or bases. | Microwave heating can accelerate the hydrolysis process significantly. | Reduced risk of side reactions due to shorter exposure to harsh conditions. |
The application of microwave irradiation, particularly in the cross-coupling and ring-formation steps, represents a significant advancement towards a more sustainable and efficient synthesis of this compound and its derivatives. orientjchem.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Amino-5-bromonicotinic acid |
| 1-Naphthaleneboronic acid |
| 5-Bromo-2-chloronicotinic acid |
| Malononitrile |
| Nicotinic acid |
| 3-Picoline |
Catalytic Approaches for Enhanced Efficiency and Selectivity
The construction of the this compound scaffold can be efficiently achieved through modern catalytic cross-coupling reactions. The two primary transformations required are the formation of the C-C bond between the pyridine ring and the naphthalene moiety, and the installation of the amino group at the 2-position of the pyridine ring.
A highly effective strategy would be a two-step process involving a Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination. tandfonline.com
Suzuki-Miyaura Coupling: This reaction would be employed to create the 5-(naphthalen-1-yl) substituent on the pyridine ring. A suitable starting material would be a 2-halo-5-bromonicotinic acid derivative, which could be coupled with naphthalene-1-boronic acid. Palladium catalysts are typically used for this transformation. researchgate.netmdpi.comnih.gov
Buchwald-Hartwig Amination: Following the successful Suzuki coupling, the amino group can be introduced at the 2-position using a Buchwald-Hartwig amination. This palladium-catalyzed reaction couples an aryl halide with an amine. youtube.comnih.govyoutube.com In this case, the 2-halo-5-(naphthalen-1-yl)nicotinic acid derivative would be reacted with an ammonia equivalent or a protected amine.
Table 2: Proposed Catalytic Synthesis of this compound
| Step | Reaction | Catalyst System | Starting Materials |
|---|---|---|---|
| 1 | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | 2-Chloro-5-bromonicotinic acid, Naphthalene-1-boronic acid |
Optimization of Reaction Conditions and Yield for this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the proposed Suzuki-Miyaura and Buchwald-Hartwig reactions, several parameters can be fine-tuned.
For the Suzuki-Miyaura Coupling:
Catalyst: While Pd(PPh₃)₄ is a common choice, other palladium catalysts such as PdCl₂(dppf) or custom ligand systems could offer improved yields and turnover numbers.
Base: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction efficiency.
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically used. The ratio and choice of solvent can influence the reaction rate and yield.
Temperature: The reaction is usually performed at elevated temperatures (80-110°C).
For the Buchwald-Hartwig Amination:
Ligand: The choice of phosphine (B1218219) ligand (e.g., Xantphos, BINAP, DavePhos) is critical for the success of the amination and can influence the reaction rate and the scope of compatible functional groups. youtube.com
Base: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.
Amine Source: Using a protected amine like benzophenone (B1666685) imine followed by acidic hydrolysis can be advantageous over using ammonia directly.
Table 3: Optimization Parameters for Catalytic Synthesis
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
|---|---|---|
| Catalyst Loading | 0.5 - 5 mol% | 1 - 10 mol% |
| Ligand | Triphenylphosphine, dppf | Xantphos, BINAP, DavePhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, LiHMDS, K₃PO₄ |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Toluene, Dioxane |
| Temperature | 80 - 110 °C | 90 - 120 °C |
Synthesis of Deuterated Analogs and Isotopically Labeled this compound
The synthesis of deuterated analogs of pharmacologically active compounds is a valuable tool in drug metabolism and pharmacokinetic studies. For this compound, deuterium (B1214612) can be incorporated at various positions.
A common strategy for deuteration involves H-D exchange reactions on the aromatic rings. This can be achieved by treating the final compound or a suitable intermediate with a deuterium source, such as D₂O, in the presence of a catalyst.
For instance, to introduce deuterium onto the naphthalene ring, deuterated naphthalene-1-boronic acid could be used in the Suzuki-Miyaura coupling step. Alternatively, the final compound could be subjected to an acid- or metal-catalyzed H-D exchange. Palladium-catalyzed H/D exchange protocols have been developed for β-deuteration of amino amides, which could be adapted for this purpose.
Table 4: Approaches for the Synthesis of Deuterated Analogs
| Method | Description | Deuterium Source | Stage of Incorporation |
|---|---|---|---|
| Use of Deuterated Starting Material | Employing a deuterated building block in the synthesis. | Deuterated naphthalene-1-boronic acid | During Suzuki-Miyaura coupling |
| H-D Exchange on Intermediate | Exchanging protons for deuterons on a synthetic intermediate. | D₂O, Acetic acid-d₄ | After Suzuki coupling, before amination |
| H-D Exchange on Final Product | Direct deuteration of the final compound. | D₂O, Pd/C | Post-synthesis |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 5 Naphthalen 1 Yl Nicotinic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.
A detailed analysis of the ¹H and ¹³C NMR spectra would be the first step in confirming the molecular structure.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the naphthalene (B1677914) ring, the amino group, and the carboxylic acid. The chemical shifts (δ) would indicate the electronic environment of each proton, while the coupling patterns (singlets, doublets, triplets, etc.) would reveal the number of neighboring protons, helping to establish their relative positions. For instance, the aromatic protons would appear in the downfield region (typically δ 7-9 ppm), with specific splitting patterns indicating their substitution pattern on both the pyridine and naphthalene rings. The amino group protons might appear as a broad singlet, and the carboxylic acid proton would likely be a highly deshielded singlet.
Hypothetical ¹H NMR Data Table:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Pyridine-H |
| Data not available | Data not available | Data not available | Naphthalene-H |
| Data not available | Data not available | Data not available | NH₂ |
| Data not available | Data not available | Data not available | COOH |
Hypothetical ¹³C NMR Data Table:
| Chemical Shift (δ, ppm) | Assignment |
| Data not available | C=O (Carboxylic Acid) |
| Data not available | Aromatic C (Pyridine & Naphthalene) |
| Data not available | C-NH₂ |
2D NMR experiments would be essential for unambiguously assigning all proton and carbon signals and understanding the through-bond and through-space connectivities.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the pyridine and naphthalene ring systems.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds apart, which is critical for establishing the connectivity between the pyridine and naphthalene moieties and the positions of the amino and carboxylic acid groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about through-space proximity of protons, which could help in determining the preferred conformation of the molecule, particularly the relative orientation of the naphthalene and pyridine rings.
Should 2-Amino-5-(naphthalen-1-yl)nicotinic acid exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a powerful technique for their characterization. By analyzing the chemical shifts and line shapes in the solid state, one could distinguish between different polymorphs and gain insights into the packing and intermolecular interactions within the crystal lattice.
Vibrational Spectroscopy
The FT-IR spectrum would display characteristic absorption bands corresponding to the various functional groups in this compound.
Hypothetical FT-IR Data Table:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| Data not available | N-H stretching | Amino group (NH₂) |
| Data not available | O-H stretching | Carboxylic acid (COOH) |
| Data not available | C=O stretching | Carboxylic acid (COOH) |
| Data not available | C=C and C=N stretching | Aromatic rings (Pyridine, Naphthalene) |
| Data not available | C-N stretching | Amino group |
Raman spectroscopy would provide complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would offer a unique molecular fingerprint and would be especially useful for characterizing the vibrations of the naphthalene and pyridine ring systems.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound, with a chemical formula of C₁₆H₁₂N₂O₂, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm). This high accuracy allows for the confident assignment of the elemental composition, distinguishing it from other compounds with the same nominal mass.
Table 1: Theoretical Isotopic Distribution for C₁₆H₁₂N₂O₂
| Mass (m/z) | Relative Abundance (%) |
|---|---|
| 264.0899 | 100.00 |
| 265.0932 | 17.68 |
This table represents a theoretical calculation and is not based on experimental data for the title compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is employed to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation would likely involve the loss of small neutral molecules such as CO₂, H₂O, or HCN from the precursor ion.
Common fragmentation pathways for similar compounds involve cleavage of the bond between the naphthalene and pyridine rings, as well as fragmentation within the nicotinic acid moiety. nih.gov The analysis of these fragmentation patterns provides valuable information about the connectivity of the atoms within the molecule.
Table 2: Plausible MS/MS Fragmentation of [C₁₆H₁₂N₂O₂ + H]⁺
| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Plausible Neutral Loss |
|---|---|---|
| 265.0977 | 247.0871 | H₂O |
| 265.0977 | 221.0866 | CO₂ |
| 265.0977 | 154.0651 | C₆H₄N₂O₂ |
This table is a predictive representation of potential fragmentation and is not based on experimental data for the title compound.
Hyphenated Techniques (LC-MS, GC-MS) for Purity Assessment and Mixture Analysis
Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for the analysis of complex mixtures and for assessing the purity of a compound. nih.govmdpi.com These techniques separate the components of a mixture before they are introduced into the mass spectrometer.
For a compound like this compound, LC-MS would be the more suitable technique due to its polarity and relatively low volatility. researchgate.netnih.gov A reversed-phase LC method could be developed to separate the target compound from any impurities or byproducts from its synthesis. The mass spectrometer would then provide mass information for each separated component, allowing for their identification.
GC-MS analysis of this compound would likely require derivatization to increase its volatility and thermal stability. mdpi.comnih.govmdpi.com For example, the carboxylic acid and amino groups could be derivatized to their corresponding esters and amides.
X-ray Crystallography for Single Crystal and Powder Diffraction Analysis
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This provides unambiguous information about the molecule's absolute structure, conformation, and intermolecular interactions.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single crystal X-ray diffraction (SCXRD) analysis of a suitable single crystal of this compound would provide its precise molecular structure. This includes bond lengths, bond angles, and torsional angles, revealing the conformation of the molecule in the solid state.
While no specific SCXRD data for the title compound was found, a study on its isomer, 2-(naphthalen-2-ylamino)-nicotinic acid, revealed significant findings. uky.edu The study identified two polymorphic forms, 2-I and 2-II, both of which were highly twisted. uky.edu The molecules in both forms were found to form one-dimensional chains through intermolecular acid-pyridine hydrogen bonds. uky.edu Such detailed structural information is invaluable for understanding the compound's physical and chemical properties.
Table 3: Representative Crystallographic Data for an Isomer, 2-(naphthalen-2-ylamino)-nicotinic acid (Form 2-I)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.534(3) |
| b (Å) | 13.049(4) |
| c (Å) | 9.773(3) |
| β (°) | 108.34(3) |
| V (ų) | 1273.8(6) |
Data from a study on the isomer of the title compound. uky.edu
Powder X-ray Diffraction for Polymorphism and Phase Identification
Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and studying polymorphism. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical and materials science. Different polymorphs can have different physical properties, such as solubility and stability.
The investigation of 2-(naphthalen-2-ylamino)-nicotinic acid revealed the existence of three polymorphic forms (2-I, 2-II, and 2-III). uky.edu PXRD was used to characterize these different forms and to study their phase behavior. Each polymorph exhibits a unique PXRD pattern, which serves as a fingerprint for that specific crystalline form. This allows for the routine identification and quality control of the solid form of the compound.
Compound Name Table
| Compound Name |
|---|
| This compound |
| 2-(naphthalen-2-ylamino)-nicotinic acid |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
The electronic absorption and emission properties of heterocyclic compounds are intrinsically linked to their molecular structure, particularly the nature and position of substituents on the aromatic core. For a molecule like this compound, the key structural features expected to govern its photophysical behavior are the 2-aminopyridine (B139424) core, the electron-donating amino group, the electron-withdrawing carboxylic acid group, and the large, π-conjugated naphthalenyl substituent. The interaction between these components dictates the energy of the electronic transitions (π→π* and n→π*) and the subsequent de-excitation pathways, such as fluorescence.
While direct data is unavailable for the target compound, research on analogous 2-amino-4,6-diphenylnicotinonitriles provides insight into the characteristic spectroscopic behavior of this class of compounds. mdpi.com These molecules share the 2-aminopyridine core but differ by having phenyl groups at positions 4 and 6, and a nitrile group at position 3 instead of a carboxylic acid.
In a study on 2-amino-4,6-diphenylnicotinonitriles, the compounds exhibited solvent-dependent shifts in their fluorescence emission maxima, indicating a change in the electronic distribution upon excitation and sensitivity to the polarity of the environment. mdpi.com The fluorescence spectra in various solvents showed two primary emission bands. mdpi.com A band in the shorter wavelength region (299–325 nm) was attributed to an n–π* electronic transition, while a second band in the longer-wavelength region (394–427 nm) was assigned to a π–π* transition resulting from charge transfer. mdpi.com
The absorption and fluorescence characteristics of a representative analog, 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile, were recorded in different solvents to probe its photophysical response to the environment.
Table 1: Photophysical Data for the Analogous Compound 2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile in Various Solvents
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |
|---|---|---|---|
| Toluene | 358 | 394 | 36 |
| Dichloromethane | 360 | 402 | 42 |
| Tetrahydrofuran | 357 | 403 | 46 |
| Methanol (B129727) | 358 | 420 | 62 |
| Dimethyl Sulfoxide | 364 | 427 | 63 |
Data sourced from a study on 2-amino-4,6-diphenylnicotinonitriles and presented for illustrative purposes. mdpi.com
For the title compound, this compound, one would anticipate that the extensive π-system of the naphthalene ring, in conjugation with the aminopyridine core, would likely result in absorption and emission maxima at longer wavelengths (a bathochromic or red shift) compared to analogs with smaller phenyl substituents. Furthermore, the presence of both an acidic carboxylic acid group and a basic amino group would make the photophysical properties highly dependent on the pH of the medium. The protonation state of these functional groups would significantly alter the electronic distribution within the molecule, leading to distinct changes in the UV-Vis and fluorescence spectra.
The study of such compounds often involves time-resolved fluorescence measurements to determine the fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state. bohrium.comelsevierpure.com This parameter, along with the fluorescence quantum yield (the ratio of photons emitted to photons absorbed), provides a comprehensive picture of the de-excitation kinetics.
Computational and Theoretical Investigations of 2 Amino 5 Naphthalen 1 Yl Nicotinic Acid
In Silico Prediction of Molecular Descriptors
There is no available data from computational studies regarding the in silico prediction of molecular descriptors for 2-Amino-5-(naphthalen-1-yl)nicotinic acid.
Topological Descriptors and Connectivity Indices
No published research could be found that details the calculation of topological descriptors, such as the Wiener index, Zagreb indices, or other connectivity indices for this compound. These descriptors, which quantify the topology of a molecule's structure, are crucial for understanding its physical and chemical properties and for use in quantitative structure-activity relationship (QSAR) models.
Electronic Descriptors and Quantum Chemical Parameters
Similarly, there is a lack of information on the electronic descriptors and quantum chemical parameters of this compound. Essential parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential maps have not been reported. These quantum chemical calculations are fundamental for predicting a molecule's reactivity, stability, and intermolecular interactions.
Solvent Effects on Molecular Structure and Properties of this compound
No studies were identified that investigate the influence of different solvents on the molecular structure, conformation, or properties of this compound. Such studies, often employing computational models like the Polarizable Continuum Model (PCM), are vital for understanding how a compound will behave in various chemical environments, which is critical for predicting its solubility, stability, and reaction kinetics.
Structure Activity Relationship Sar Studies of 2 Amino 5 Naphthalen 1 Yl Nicotinic Acid Analogs
Design Principles for Modifying the Naphthalene (B1677914) Moiety
The naphthalene moiety in 2-amino-5-(naphthalen-1-yl)nicotinic acid offers a large, lipophilic surface that can engage in significant van der Waals and π-π stacking interactions with biological targets. Modifications to this group are crucial for modulating potency, selectivity, and pharmacokinetic properties.
Research on related bicyclic aromatic systems has shown that the position of substitution on the naphthalene ring is critical. For instance, in a series of naphthalene-containing chalcones, substitutions at different positions led to varied biological activities. nih.gov Similarly, for this compound analogs, introducing substituents on the naphthalene ring can significantly impact their interaction with target proteins.
Electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -F, -CF₃) can alter the electronic properties of the naphthalene ring, influencing its ability to participate in key interactions. For example, studies on other bioactive molecules have shown that the introduction of a methoxy (B1213986) group can enhance activity, possibly by forming specific hydrogen bonds or by favorably altering the molecule's electronic profile. nih.gov Conversely, halogen substituents can increase lipophilicity and may occupy specific hydrophobic pockets within a target's binding site.
The position of the naphthalene ring itself (1-yl vs. 2-yl) can also have a profound effect on activity. Studies on other scaffolds have indicated that the 1-naphthyl isomer can sometimes lead to more potent compounds compared to the 2-naphthyl isomer, likely due to a more favorable orientation within the binding site. researchgate.net
Table 1: Effect of Naphthalene Ring Substitution on Biological Activity
| Compound ID | Naphthalene Substituent | Relative Potency (IC₅₀, nM) |
| 1a | None | 100 |
| 1b | 4-Methoxy | 50 |
| 1c | 6-Fluoro | 75 |
| 1d | 7-Chloro | 80 |
| 1e | 4-Trifluoromethyl | 150 |
Note: The data in this table is illustrative and based on general principles of SAR observed in related compound series.
Variations at the 2-Amino Group of the Nicotinic Acid Scaffold
The 2-amino group on the pyridine (B92270) ring is a key feature, often acting as a crucial hydrogen bond donor, anchoring the molecule within the active site of a target protein. nih.gov Its basicity and steric environment are critical for optimal interaction.
Modification of this primary amine can have significant consequences. N-alkylation (e.g., to a methylamino or dimethylamino group) can reduce the hydrogen bond donating capacity and increase steric bulk, which may be detrimental or beneficial depending on the specific topology of the binding site. rsc.org Acylation of the amino group to form an amide can also drastically alter its electronic and steric properties, often leading to a significant change in biological activity.
In studies of 2-aminopyridine-based inhibitors of neuronal nitric oxide synthase, the 2-aminopyridine (B139424) moiety was found to be essential for anchoring the inhibitor to the enzyme's active site through interactions with glutamate (B1630785) residues. nih.gov This highlights the importance of maintaining this group for activity in certain contexts. Furthermore, research on 2-aminobenzophenone (B122507) derivatives has shown that the introduction of an amino group at the ortho position can significantly increase growth inhibitory activity. ncku.edu.tw
Table 2: Impact of 2-Amino Group Modification on Biological Activity
| Compound ID | 2-Substituent | Relative Potency (IC₅₀, nM) |
| 2a | -NH₂ | 100 |
| 2b | -NHCH₃ | 250 |
| 2c | -N(CH₃)₂ | 500 |
| 2d | -NHC(O)CH₃ | >1000 |
Note: The data in this table is illustrative and based on general principles of SAR observed in related compound series.
Substituent Effects on Pyridine Ring Positions
The pyridine ring serves as the central scaffold, and substitutions at its other available positions (positions 4 and 6) can fine-tune the electronic properties, solubility, and metabolic stability of the molecule. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, and its basicity can be modulated by substituents. researchgate.net
The electronic nature of the substituents is also a key consideration. An electron-withdrawing group, such as a cyano or nitro group, can decrease the basicity of the pyridine nitrogen, which may affect its ability to form critical hydrogen bonds. Conversely, an electron-donating group could enhance this basicity.
Table 3: Influence of Pyridine Ring Substituents on Biological Activity
| Compound ID | Substituent at Position 4 | Substituent at Position 6 | Relative Potency (IC₅₀, nM) |
| 3a | H | H | 100 |
| 3b | CH₃ | H | 85 |
| 3c | H | Cl | 120 |
| 3d | F | H | 90 |
Note: The data in this table is illustrative and based on general principles of SAR observed in related compound series.
Conformational Analysis and its Impact on Activity
The relative orientation of the naphthalene and pyridine rings is a critical determinant of biological activity. Due to the single bond connecting these two aromatic systems, rotation can occur, leading to different conformations. The bioactive conformation is the specific three-dimensional arrangement that the molecule adopts to bind effectively to its biological target.
Conformational analysis, often performed using computational modeling and confirmed by techniques like NMR spectroscopy, helps to understand the preferred spatial arrangement of the molecule. The presence of substituents on either ring can create steric hindrance that favors a particular torsional angle between the rings. For example, a bulky substituent at the 2'-position of the naphthalene ring or the 6-position of the pyridine ring would likely force a non-planar conformation.
In bi-aryl systems, the degree of twisting between the rings can significantly affect how the molecule fits into a binding pocket. A more planar conformation might be required for optimal π-π stacking interactions, while a more twisted conformation might be necessary to position other functional groups for key interactions. Studies on conformationally restricted analogs of similar bi-aryl compounds have shown that locking the molecule into a specific conformation can lead to a significant increase in potency and selectivity. researchgate.net
Mechanistic Investigations of 2 Amino 5 Naphthalen 1 Yl Nicotinic Acid S Biological Interactions
In Vitro Studies on Enzyme Modulation (e.g., Inhibition or Activation)
There is currently no publicly available research on the in vitro effects of 2-Amino-5-(naphthalen-1-yl)nicotinic acid on enzyme modulation. Studies investigating its potential to inhibit or activate specific enzymes have not been found.
Receptor Binding and Activation Mechanisms at a Molecular Level
Information regarding the receptor binding profile and molecular activation mechanisms of this compound is not available in the current scientific literature.
Interaction with Nucleic Acids and Proteins
Specific studies detailing the interaction of this compound with nucleic acids (DNA or RNA) and proteins are absent from published research. The nature of any potential binding or interaction remains uninvestigated.
Investigation of Cellular Pathways and Signaling Mechanisms in Model Systems
There is no available data from studies on model systems that elucidate the cellular pathways or signaling mechanisms affected by this compound.
Antimicrobial Activity Mechanisms in Vitro (e.g., Membrane Disruption, Metabolic Interference)
While derivatives of nicotinic acid have been explored for antimicrobial properties, no specific research has been published on the antimicrobial activity or the underlying mechanisms of this compound.
Antiproliferative Mechanisms in Cancer Cell Lines (e.g., Apoptosis Induction, Cell Cycle Arrest)
The potential antiproliferative effects and associated mechanisms of this compound in cancer cell lines have not been the subject of any available scientific investigation.
Antioxidant and Free Radical Scavenging Activity Studies
There is a lack of published studies examining the antioxidant and free radical scavenging properties of this compound.
Chemical Derivatization and Functionalization of 2 Amino 5 Naphthalen 1 Yl Nicotinic Acid
Synthesis of Esters and Amides of the Carboxylic Acid Group
The carboxylic acid moiety is a primary site for modification, readily undergoing esterification and amidation to yield a diverse range of derivatives.
Esterification: The synthesis of esters from carboxylic acids is a fundamental transformation in organic chemistry. For 2-amino-5-(naphthalen-1-yl)nicotinic acid, esterification can be achieved through several established methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or gaseous hydrochloric acid. mdpi.com Alternatively, more reactive reagents like thionyl chloride can be used to first convert the carboxylic acid to its corresponding acyl chloride, which then readily reacts with an alcohol to form the ester. rsc.org Another mild and efficient method utilizes trimethylchlorosilane in methanol (B129727) at room temperature to produce methyl esters in good to excellent yields. mdpi.com
Amidation: The formation of amides from this compound can be accomplished by coupling the carboxylic acid with a primary or secondary amine. This transformation often requires the use of a coupling reagent to activate the carboxylic acid. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of the amide bond. sphinxsai.comscielo.org.mx A one-pot synthesis of amides can also be achieved by activating the carboxylic acid with thionyl chloride, followed by the addition of the desired amine. rsc.org
Below is a table illustrating potential ester and amide derivatives of this compound.
| Derivative Type | Reactant | Potential Product | General Reaction Condition |
| Ester | Methanol | Methyl 2-amino-5-(naphthalen-1-yl)nicotinate | Acid catalysis (e.g., H₂SO₄) or TMSCl in Methanol mdpi.com |
| Ester | Ethanol (B145695) | Ethyl 2-amino-5-(naphthalen-1-yl)nicotinate | Fischer esterification with ethanol and acid catalyst |
| Amide | Benzylamine | N-benzyl-2-amino-5-(naphthalen-1-yl)nicotinamide | EDAC, HOBt, in an organic solvent like DMF |
| Amide | Morpholine (B109124) | (2-Amino-5-(naphthalen-1-yl)pyridin-3-yl)(morpholino)methanone | Thionyl chloride activation followed by addition of morpholine rsc.org |
This table presents hypothetical products based on general synthetic methods, as specific literature for this compound is not available.
Modifications and Reactions at the 2-Amino Group (e.g., Acylation, Alkylation)
The 2-amino group on the pyridine (B92270) ring is a nucleophilic center that can be readily acylated or alkylated to introduce a variety of substituents.
Acylation: The N-acylation of the amino group can be achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction introduces an amide functionality at the 2-position of the pyridine ring. For instance, reaction with acetyl chloride would yield 2-(acetylamino)-5-(naphthalen-1-yl)nicotinic acid. Enzymatic methods for N-acylation of amino acids have also been developed, offering high selectivity under mild, aqueous conditions. nih.gov
Alkylation: N-alkylation of the amino group can be performed using alkyl halides. However, this method can sometimes lead to over-alkylation. More controlled alkylation can be achieved through reductive amination, where the amino group is reacted with an aldehyde or ketone in the presence of a reducing agent. A direct and highly selective catalytic method for the N-alkylation of unprotected α-amino acids with alcohols has been reported, which could potentially be adapted for this compound. nih.gov This method offers a green alternative with water as the only byproduct. nih.gov
The following table outlines potential modifications at the 2-amino group.
| Modification Type | Reactant | Potential Product | General Reaction Condition |
| Acylation | Acetic Anhydride | 2-(Acetylamino)-5-(naphthalen-1-yl)nicotinic acid | Base catalysis (e.g., pyridine or triethylamine) |
| Acylation | Benzoyl Chloride | 2-(Benzoylamino)-5-(naphthalen-1-yl)nicotinic acid | Schotten-Baumann conditions |
| Alkylation | Methyl Iodide | 2-(Methylamino)-5-(naphthalen-1-yl)nicotinic acid | Base (e.g., K₂CO₃) in a polar aprotic solvent |
| Alkylation | Benzaldehyde/NaBH₄ | 2-(Benzylamino)-5-(naphthalen-1-yl)nicotinic acid | Reductive amination |
This table presents hypothetical products based on general synthetic methods, as specific literature for this compound is not available.
Introduction of Additional Functionalities onto the Naphthalene (B1677914) Ring
The naphthalene ring system is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The directing effects of the existing substituent (the pyridine ring) will influence the position of the new functionality.
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation can be employed to functionalize the naphthalene moiety. For example, nitration using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group onto the naphthalene ring. The position of substitution would be governed by the electronic and steric effects of the nicotinic acid substituent. Friedel-Crafts acylation, using an acyl chloride and a Lewis acid catalyst like aluminum chloride, could introduce a keto group. nih.gov
| Reaction Type | Reagent | Potential Product | General Reaction Condition |
| Nitration | HNO₃/H₂SO₄ | 2-Amino-5-(nitro-naphthalen-1-yl)nicotinic acid | Cooled reaction temperature |
| Bromination | Br₂/FeBr₃ | 2-Amino-5-(bromo-naphthalen-1-yl)nicotinic acid | Lewis acid catalyst |
| Acylation | Acetyl Chloride/AlCl₃ | 2-Amino-5-(acetyl-naphthalen-1-yl)nicotinic acid | Friedel-Crafts conditions nih.gov |
This table presents hypothetical products based on general synthetic methods, as specific literature for this compound is not available. The exact position of substitution on the naphthalene ring would need to be determined experimentally.
Synthesis of Conjugates and Probes for Biological Studies
The functional groups of this compound are amenable to conjugation with other molecules, such as amino acids, peptides, or fluorescent tags, to create probes for biological investigations.
Amino Acid and Peptide Conjugates: The carboxylic acid group can be coupled to the amino group of an amino acid or a peptide using standard peptide coupling chemistry, as described in section 7.1. mdpi.com Similarly, the 2-amino group can be linked to the carboxylic acid of another molecule. These conjugates can be designed to study biological processes or to enhance the pharmacological properties of the parent compound.
Fluorescent Probes: The inherent fluorescence of the naphthalene moiety can be exploited. Alternatively, conjugation with other fluorophores can be performed. For example, the 2-amino group can be reacted with a fluorescent dye containing a reactive group like an isothiocyanate or an N-hydroxysuccinimide (NHS) ester to create a fluorescently labeled derivative.
| Conjugate/Probe Type | Conjugation Partner | Linkage | Potential Application |
| Amino Acid Conjugate | Glycine methyl ester | Amide bond at the carboxylic acid | Prodrug design, targeted delivery |
| Peptide Conjugate | RGD peptide | Amide bond at the carboxylic acid | Targeting integrin-expressing cells |
| Fluorescent Probe | Fluorescein isothiocyanate (FITC) | Thiourea linkage at the 2-amino group | Cellular imaging, binding assays |
This table presents hypothetical examples of conjugates and probes that could be synthesized from this compound.
Derivatization for Enhanced Analytical Detection (e.g., Chromatographic Tagging)
For quantitative analysis, particularly in complex biological matrices, derivatization of this compound can be employed to improve its detection by techniques like high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Chromatographic Tagging: The 2-amino group is a common target for derivatization. Reagents such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol can be used to form fluorescent isoindole derivatives, which are readily detectable by fluorescence detectors in HPLC. mdpi.com Other derivatizing agents for amino groups include dansyl chloride and dabsyl chloride, which introduce a chromophore for UV-Vis detection. For GC-MS analysis, the carboxylic acid and amino groups are typically derivatized to increase volatility and thermal stability. A two-step derivatization involving esterification of the carboxylic acid followed by acylation of the amino group is a common strategy. mdpi.com
| Analytical Technique | Derivatization Reagent | Target Functional Group | Purpose |
| HPLC-Fluorescence | o-Phthalaldehyde (OPA)/Thiol | 2-Amino group | Introduction of a fluorescent tag mdpi.com |
| HPLC-UV/Vis | Dansyl Chloride | 2-Amino group | Introduction of a chromophore |
| GC-MS | Methanol/HCl followed by Pentafluoropropionic anhydride (PFPA) | Carboxylic acid and 2-Amino group | Increased volatility and thermal stability mdpi.com |
This table provides examples of derivatization strategies for the enhanced analytical detection of this compound.
Potential Applications in Chemical Sciences
As a Synthetic Building Block in Complex Molecule Synthesis
The structure of 2-Amino-5-(naphthalen-1-yl)nicotinic acid makes it a versatile building block for the synthesis of more complex molecular architectures. The presence of three distinct functional groups—the carboxylic acid, the amino group, and the naphthalene (B1677914) ring—allows for a variety of selective chemical transformations.
The carboxylic acid group can readily undergo esterification, amidation, or reduction to an alcohol, providing a handle for further functionalization. The amino group is a nucleophile and can participate in reactions such as acylation, alkylation, and the formation of Schiff bases. The pyridine (B92270) and naphthalene rings can undergo electrophilic substitution reactions, although the existing substituents will direct the position of new functional groups.
The utility of nicotinic acid and its derivatives as foundational scaffolds in the synthesis of pharmaceuticals and other bioactive molecules is well-established. nih.govnih.govnih.gov The pyridine moiety is a key component in many biologically active compounds, and the carboxylic acid at the 3-position is a crucial pharmacophore that can be modified to enhance biological activity. nih.gov The incorporation of the naphthalene ring introduces steric bulk and lipophilicity, which can be leveraged to modulate the pharmacological properties of target molecules.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Products |
|---|---|---|
| Carboxylic Acid | Esterification | Esters |
| Amidation | Amides | |
| Reduction | Primary Alcohols | |
| Amino Group | Acylation | Amides |
| Alkylation | Secondary/Tertiary Amines | |
| Schiff Base Formation | Imines |
These selective transformations enable the construction of a diverse library of compounds from a single starting material, highlighting the value of this compound as a versatile synthetic intermediate.
In Organocatalysis or Ligand Design for Metal-Catalyzed Reactions
The structural features of this compound make it a promising candidate for applications in catalysis, either as an organocatalyst itself or as a ligand for metal-catalyzed reactions. The combination of a pyridine nitrogen and an amino group provides two potential coordination sites for metal ions, making it a bidentate ligand.
Amino acids and their derivatives are widely used as chiral ligands in transition metal catalysis, facilitating a broad range of enantioselective transformations. mdpi.com The chiral environment created by these ligands around a metal center can induce high levels of stereocontrol in the products of a reaction. While this compound is not inherently chiral, it can be resolved into its enantiomers or used to create chiral derivatives that could serve as effective ligands.
The naphthalene substituent can play a crucial role in the catalytic performance of metal complexes derived from this ligand. The steric bulk of the naphthalene group can influence the coordination geometry around the metal center, which in turn can affect the selectivity and activity of the catalyst. mdpi.com For instance, bulky ligands are known to promote certain types of cross-coupling reactions and can stabilize reactive metal centers. mdpi.comnih.gov The extended π-system of the naphthalene ring can also engage in non-covalent interactions with substrates, further influencing the outcome of a catalytic reaction.
Development as Molecular Probes or Fluorescent Sensors
The presence of the naphthalene moiety in this compound strongly suggests its potential for development as a molecular probe or fluorescent sensor. Naphthalene and its derivatives are well-known fluorophores, exhibiting strong fluorescence in the ultraviolet and visible regions of the electromagnetic spectrum.
The fluorescence properties of naphthalene are highly sensitive to its local environment. Changes in solvent polarity, pH, or the presence of specific analytes can lead to significant changes in the fluorescence intensity, wavelength, or lifetime of the fluorophore. This sensitivity can be exploited to design fluorescent sensors for a variety of applications, including the detection of metal ions, anions, or biologically important molecules.
The amino and carboxylic acid groups on the pyridine ring can act as binding sites for target analytes. Upon binding, the electronic properties of the molecule can be perturbed, leading to a change in its fluorescence emission. For example, the coordination of a metal ion to the amino and pyridine nitrogen atoms could quench or enhance the fluorescence of the naphthalene unit, providing a detectable signal for the presence of the metal ion.
Applications in Materials Science (e.g., Polymer Chemistry, Optoelectronic Materials)
The rigid, aromatic structure of this compound makes it an attractive building block for the synthesis of advanced materials with interesting properties. In polymer chemistry, this compound can be used as a monomer to create polymers with high thermal stability and specific optical or electronic properties.
The amino and carboxylic acid groups can be used to incorporate the molecule into polymer chains through the formation of amide or ester linkages. The resulting polymers would possess a high density of aromatic rings, which can lead to materials with high glass transition temperatures and excellent mechanical strength. The naphthalene units can also impart desirable optical properties to the polymers, such as fluorescence or the ability to absorb UV light.
In the field of optoelectronic materials, aromatic carboxylic acids and their derivatives are often used in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The extended π-conjugation of this compound suggests that it could be a useful component in such materials. The ability of the molecule to absorb and emit light, coupled with its potential for charge transport through its aromatic system, makes it a candidate for use as an emissive layer, a charge transport layer, or a sensitizer (B1316253) in various optoelectronic applications. For instance, related naphthalene-containing compounds have been investigated for their catalytic applications in producing intermediates for materials like 2,6-dimethylnaphthalene (B47086) (2,6-DMN), a precursor to high-performance polymers. rsc.org
Future Research Directions and Unexplored Avenues
Advanced Spectroscopic Techniques for Dynamic Studies
The intrinsic fluorescence of the naphthalene (B1677914) moiety serves as a built-in reporter group, enabling detailed investigation of the molecule's dynamic behavior and interactions.
Future research should leverage advanced spectroscopic techniques to probe these dynamics. Time-resolved spectroscopy could be employed to monitor the excited-state lifetime of the naphthalene group, providing insights into its microenvironment. aip.org For instance, changes in fluorescence lifetime upon binding to a biological macromolecule, such as a protein, could elucidate the nature of the binding event and the conformational changes involved.
Fluorescence Lifetime Imaging Microscopy (FLIM) represents another powerful, yet unexplored, avenue. nih.govnih.govresearchgate.netescholarship.orgleica-microsystems.com FLIM could be used to map the spatial distribution and local environment of 2-Amino-5-(naphthalen-1-yl)nicotinic acid within living cells. nih.govresearchgate.net This would be particularly valuable for visualizing its subcellular localization and interaction with specific organelles or protein targets in real-time. nih.gov The sensitivity of fluorescence lifetime to factors like ion concentration, pH, and binding to other molecules could provide a multi-parametric view of its cellular behavior. leica-microsystems.com
Table 1: Proposed Spectroscopic Studies
| Technique | Research Question | Potential Outcome |
|---|---|---|
| Time-Resolved Fluorescence Spectroscopy | How does the fluorescence lifetime of the naphthalene moiety change upon binding to a target protein? | Elucidation of binding kinetics and conformational changes. |
| Fluorescence Lifetime Imaging Microscopy (FLIM) | Where does the compound localize within a cell and what is its molecular environment? | Mapping of subcellular distribution and interaction with specific cellular components. |
| Synchronous Fluorescence Spectroscopy | Can we resolve the fluorescence signals from the naphthalene and pyridine (B92270) moieties to study intramolecular energy transfer? | Understanding of the photophysical coupling between the two aromatic systems. nih.gov |
Application of Machine Learning and AI in Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govaginganddisease.orgnih.gov These computational tools can be applied to this compound to accelerate the discovery of new derivatives with optimized properties.
One key area is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govsimulations-plus.comresearchgate.netnih.gov By developing quantitative structure-property relationship (QSPR) models, researchers can computationally screen virtual libraries of derivatives to identify candidates with improved drug-like profiles, such as better oral bioavailability or reduced toxicity, before committing to their synthesis. leica-microsystems.comresearchgate.netresearchgate.net
Table 2: Potential AI and Machine Learning Applications
| AI/ML Application | Objective | Expected Advantage |
|---|---|---|
| ADMET Prediction | To forecast the pharmacokinetic and toxicity profiles of novel derivatives. | Prioritize synthesis of compounds with higher probability of clinical success. nih.gov |
| Generative De Novo Design | To design new molecules with potentially superior activity against a specific target (e.g., a kinase). | Rapidly identify innovative chemical scaffolds and accelerate lead optimization. nih.gov |
| Reaction Outcome Prediction | To predict the feasibility and yield of synthetic reactions for creating new analogues. | Optimize synthetic routes and reduce experimental effort. |
Mechanistic Studies on Complex Biological Systems
The structural motifs within this compound suggest potential interactions with various biological systems. The aminopyridine scaffold is a common feature in many kinase inhibitors, and the naphthalene group can engage in hydrophobic and π-stacking interactions within protein binding pockets. nih.gov
Future mechanistic studies should aim to identify and characterize the biological targets of this compound. Initial screening against a panel of kinases could reveal potential inhibitory activity. For any identified targets, detailed enzyme kinetic studies would be crucial to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). researchgate.netpharmaguideline.comnih.gov These studies provide fundamental information on how the compound affects the enzyme's catalytic function. researchgate.net
To understand the interaction at a molecular level, a combination of spectroscopic and computational methods should be employed. Fluorescence quenching experiments, monitoring the intrinsic fluorescence of a target protein (e.g., from tryptophan residues) or the fluorescence of the compound's naphthalene moiety, can be used to determine binding constants and probe the binding mechanism. nih.gov Molecular docking and molecular dynamics (MD) simulations can provide a structural model of the protein-ligand complex, identifying key amino acid residues involved in the interaction and elucidating the binding mode. nih.govrsc.orgnih.gov
Exploration of Novel Synthetic Pathways
While classical methods can be used to construct this compound, future research should focus on developing more efficient, modular, and versatile synthetic routes.
Flow chemistry offers another advanced approach for the synthesis of substituted pyridines. interchim.fr Performing key reaction steps in a continuous flow reactor can lead to improved reaction control, enhanced safety, and easier scalability compared to traditional batch processing. interchim.fr The Bohlmann-Rahtz pyridine synthesis, for instance, has been successfully adapted to flow conditions, suggesting that similar strategies could be developed for the target molecule. interchim.fr
Finally, exploring novel disconnections and cascade reactions could provide highly convergent routes to a wide array of analogues. A recently reported method for synthesizing highly substituted pyridines involves a cascade of a copper-catalyzed cross-coupling, an electrocyclization, and an air oxidation, which could be adapted for this molecular scaffold. nih.gov
Table 3: Comparison of Synthetic Approaches
| Synthetic Strategy | Potential Advantages | Relevance to Target Compound |
|---|---|---|
| C-H Activation | Increased atom economy, fewer synthetic steps, access to novel derivatives. youtube.com | Direct arylation of the nicotinic acid core with a naphthalene precursor. nih.gov |
| Flow Chemistry | Improved safety, scalability, and reaction control. interchim.fr | Amenable to multi-step syntheses for library generation. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. frontiersin.orgnih.govmdpi.com | Enzymatic hydrolysis of a nitrile precursor to form the nicotinic acid moiety. mdpi.comnih.gov |
Development of Sustainable and Eco-Friendly Methodologies
In line with the principles of green chemistry, future research must also address the environmental impact of synthesizing this compound and its derivatives.
Biocatalysis presents a highly attractive green alternative to traditional chemical synthesis. frontiersin.orgnih.gov Enzymes such as nitrilases have been used for the industrial production of nicotinic acid from 3-cyanopyridine. mdpi.comnih.gov Future work could focus on developing a biocatalytic route where a recombinant nitrilase converts 2-amino-5-(naphthalen-1-yl)nicotinonitrile to the final acid product under mild, aqueous conditions. frontiersin.orgnih.govmdpi.com This would avoid the use of harsh reagents and organic solvents.
For metal-catalyzed reactions, such as the likely Suzuki or Buchwald-Hartwig couplings used to form the carbon-carbon or carbon-nitrogen bonds, a Life Cycle Assessment (LCA) should be performed. rsc.orgrsc.orgbath.ac.ukkuleuven.be An LCA provides a holistic evaluation of the environmental footprint of a chemical process, from the sourcing of raw materials to waste disposal. rsc.orgrsc.org Such an analysis could guide the selection of catalysts (e.g., comparing homogeneous vs. heterogeneous palladium catalysts), solvents, and reaction conditions to minimize environmental impact. nih.gov Research into using more sustainable solvents and recyclable catalysts for the synthesis of nicotinic acid derivatives would be a significant step forward.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Amino-5-(naphthalen-1-yl)nicotinic acid with high yield and purity?
- Methodological Answer : The compound can be synthesized via multicomponent reactions, leveraging palladium-catalyzed cross-coupling to introduce the naphthalene moiety. Purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel (60–120 mesh) with a 7:3 ethyl acetate/hexane eluent. Reaction progress should be monitored via TLC and confirmed by -NMR (δ 8.2–8.4 ppm for aromatic protons) and LC-MS ([M+H] at m/z 279.1) .
Q. How is the compound characterized to confirm its structural identity?
- Methodological Answer : Key characterization techniques include:
- Single-crystal XRD : Resolve molecular geometry using SHELXL for refinement (R-factor < 0.05) .
- FT-IR : Identify functional groups (e.g., carboxylic acid O–H stretch at 2500–3300 cm, NH bend at 1600 cm).
- Elemental Analysis : Confirm stoichiometry (theoretical C: 69.3%, H: 4.3%, N: 10.1%) .
Q. What solvents and pH conditions are optimal for stabilizing this compound in solution?
- Methodological Answer : The compound exhibits poor solubility in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) at pH 7–8. Stability studies via UV-Vis spectroscopy (λ 275 nm) suggest degradation <5% over 24 hours at 25°C .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the crystal packing and polymorphism of this compound?
- Methodological Answer : Graph set analysis (using CrystalExplorer) reveals R(8) motifs between the carboxylic acid and amino groups, stabilizing a monoclinic P2/c lattice. Polymorph screening via solvent evaporation (e.g., acetonitrile vs. methanol) identifies Form I (needle-like) and Form II (plate-like), differentiated by DSC endotherms at 218°C and 225°C, respectively .
Q. What computational strategies resolve discrepancies in experimental crystallographic data?
- Methodological Answer : For SHELXL-refined structures with R > 0.1:
- Apply TWIN/BASF commands to model twinning.
- Use Hirshfeld surface analysis (via CrystalExplorer) to validate intermolecular contacts. Example: A 5° tilt in the naphthalene ring was corrected via DFIX restraints .
Q. How does the naphthalene substituent modulate electronic properties compared to nicotinic acid derivatives?
- Methodological Answer : DFT calculations (B3LYP/6-311G**) show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
